molecular formula C11H20Cl2N2 B2823375 (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride CAS No. 2137738-32-8

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride

Cat. No.: B2823375
CAS No.: 2137738-32-8
M. Wt: 251.2
InChI Key: SETUPIZTLLYEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an isopropylphenyl group attached to the ethyl hydrazine moiety. This compound is typically found in the form of white to beige or brownish flakes or powder and is soluble in solvents like DMSO and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride involves the reaction of 4-isopropylphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in the desired form .

Chemical Reactions Analysis

Types of Reactions: (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: This compound is utilized in biological research for the study of enzyme inhibition and protein modification. It is also used in the development of biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Isopropylphenylhydrazine hydrochloride
  • 4-Cumylhydrazine hydrochloride
  • 1-(4-Isopropylphenyl)hydrazine hydrochloride

Comparison: Compared to these similar compounds, (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride exhibits unique properties due to the presence of the ethyl group attached to the hydrazine moiety. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;;/h4-9,13H,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETUPIZTLLYEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.